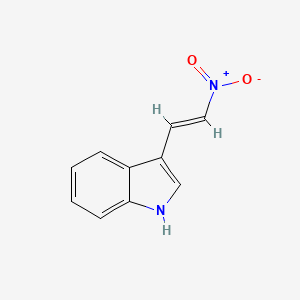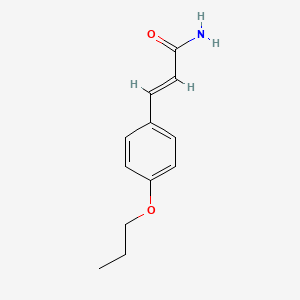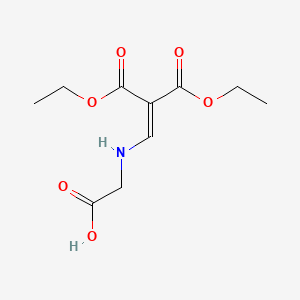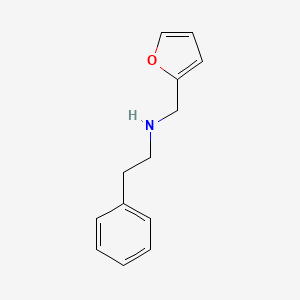
4-氰基苯乙酸甲酯
概述
描述
Methyl (4-cyanophenyl)acetate, also known as 4-cyanophenyl methyl acetate, is a synthetic compound that is used in research and laboratory experiments as a reagent, solvent, and substrate. It is a colorless liquid with a sweet fruity odor and is miscible with water, ethanol, and other organic solvents. It is an important component of many organic syntheses, and its ability to act as a catalyst has made it a valuable tool in the synthesis of a variety of compounds.
科学研究应用
有机合成
4-氰基苯乙酸甲酯: 在有机合成中用作各种化学反应的前体。 它可以与不同的取代芳基或杂环胺反应,合成氰基乙酰胺衍生物 .
催化
该化合物也可用于催化。 例如,它已参与使用 DABCO(1,4-二氮杂双环[2.2.2]辛烷)作为催化剂合成相关丙烯酸酯化合物的反应 .
分析化学
安全和危害
“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Target of Action
Methyl (4-cyanophenyl)acetate is a chemical compound that has been used as a reagent in the study of pyrazolopyridinones as functionally selective GABAA ligands . The primary target of this compound is the GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The compound is likely involved in the GABAergic system, which is one of the main inhibitory neurotransmission systems in the brain. The GABAergic system plays a key role in numerous physiological and psychological processes, including mood regulation, anxiety, and sleep .
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gastrointestinal absorption and be bbb permeant . These properties could potentially influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
Given its use as a reagent in studying functionally selective gabaa ligands, it may influence the activity of these receptors and subsequently alter neuronal excitability .
生化分析
Biochemical Properties
Methyl (4-cyanophenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-cyanophenylacetic acid and methanol. This interaction is crucial in metabolic pathways where esterases are involved in the breakdown and synthesis of ester-containing compounds .
Cellular Effects
Methyl (4-cyanophenyl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of action of Methyl (4-cyanophenyl)acetate involves its interaction with specific biomolecules, such as enzymes and proteins. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby preventing the hydrolysis of other substrates. This inhibition can lead to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (4-cyanophenyl)acetate can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the degradation products can have different effects on cellular function compared to the parent compound. For instance, the degradation of Methyl (4-cyanophenyl)acetate can lead to the formation of 4-cyanophenylacetic acid, which may have distinct biochemical properties .
Dosage Effects in Animal Models
The effects of Methyl (4-cyanophenyl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in gene expression. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
Methyl (4-cyanophenyl)acetate is involved in several metabolic pathways, including those related to the synthesis and degradation of ester-containing compounds. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the ester bond. This interaction can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins .
Transport and Distribution
Within cells and tissues, Methyl (4-cyanophenyl)acetate is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound may bind to transport proteins that facilitate its movement to different cellular compartments. This distribution is essential for its biochemical activity, as it ensures that the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of Methyl (4-cyanophenyl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it participates in the synthesis of other organic compounds. This localization is essential for the compound’s role in various biochemical processes and its overall impact on cellular function .
属性
IUPAC Name |
methyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363741 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52798-01-3 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)




![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)




![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)
